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Abstract
Seralutinib (formerly GB002) is a novel, inhaled small-molecule tyrosine kinase inhibitor (TKI)

in clinical development for the treatment of pulmonary arterial hypertension (PAH). It is

designed to potently and selectively target key drivers of PAH pathogenesis, including platelet-

derived growth factor receptors alpha and beta (PDGFRα/β), colony-stimulating factor 1

receptor (CSF1R), and mast/stem cell growth factor receptor (c-KIT). By delivering the drug

directly to the lungs, Seralutinib aims to maximize therapeutic efficacy at the site of disease

while minimizing systemic exposure and associated adverse effects that have limited the

development of other TKIs for PAH. This technical guide provides a comprehensive overview of

the pharmacological profile of Seralutinib, including its mechanism of action, in vitro potency,

preclinical efficacy in established animal models of PAH, and a summary of clinical findings to

date. Detailed experimental methodologies for key preclinical studies are also presented to

provide a thorough understanding of the scientific basis for its development.

Introduction
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by

the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance

(PVR) and, ultimately, right heart failure. The underlying pathology involves the proliferation of

pulmonary artery smooth muscle cells (PASMCs), endothelial cells, and fibroblasts, as well as

inflammation. Several signaling pathways are implicated in this pathological process, with the
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PDGFR, CSF1R, and c-KIT pathways playing crucial roles in driving cellular proliferation,

inflammation, and fibrosis.

Seralutinib was specifically designed as an inhaled therapy to target these key pathways

directly in the lungs. This approach offers the potential for a disease-modifying effect by

reversing the vascular remodeling that characterizes PAH.

Mechanism of Action
Seralutinib is a potent inhibitor of the type III receptor tyrosine kinase family, which includes

PDGFRα, PDGFRβ, CSF1R, and c-KIT. These receptors are highly expressed and activated in

the remodeled pulmonary arterioles of PAH patients.

PDGFRα/β Inhibition: PDGF is a potent mitogen for PASMCs and fibroblasts. By inhibiting

PDGFRα and PDGFRβ, Seralutinib blocks the downstream signaling cascades, including

the PI3K/AKT and MAPK/ERK pathways, that promote the proliferation of these cells, a key

feature of vascular remodeling in PAH.

CSF1R Inhibition: CSF1R is expressed on macrophages, which are key inflammatory cells

implicated in PAH. Inhibition of CSF1R by Seralutinib is expected to reduce macrophage-

driven inflammation and their contribution to vascular remodeling.

c-KIT Inhibition: c-KIT is expressed on mast cells and endothelial progenitor cells. Its

activation contributes to inflammation and vascular remodeling. Seralutinib's inhibition of c-

KIT may further reduce the inflammatory component of PAH.

BMPR2 Modulation: Preclinical studies have shown that Seralutinib treatment can lead to

an increase in the expression of bone morphogenetic protein receptor type 2 (BMPR2).

Reduced BMPR2 signaling is a key factor in the pathogenesis of heritable and idiopathic

PAH, and its restoration may contribute to the anti-proliferative effects of Seralutinib.

Signaling Pathways
The signaling pathways targeted by Seralutinib are central to the pathogenesis of pulmonary

arterial hypertension. The following diagram illustrates the key interactions and the inhibitory

effect of Seralutinib.
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Seralutinib's mechanism of action in PAH.
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Quantitative Data
In Vitro Kinase and Cell-Based Potency
Seralutinib has demonstrated potent inhibition of the target kinases and cellular processes

relevant to PAH pathogenesis. The following table summarizes the half-maximal inhibitory

concentrations (IC50) from various in vitro assays.
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Target/Assay
Seralutinib (GB002)

IC50 (nM)
Imatinib IC50 (nM) Reference

Enzymatic Assays

PDGFRα 8 -

PDGFRβ 10 -

Cell-Based

Autophosphorylation

Assays

c-KIT (SCF-induced in

HPAECs)
7.8 -

CSF1R (M-CSF-

induced in primary

human macrophages)

14.4
~490 (34-fold less

potent)

Cell-Based

Proliferation Assays

H1703 (PDGFRα-

driven lung cancer cell

line)

32 62

Human Lung

Fibroblasts (HLF;

PDGFβ > PDGFRα)

29 579

Human Pulmonary

Artery Smooth Muscle

Cells (PASMC;

PDGFRα=β)

33 419

HPAECs: Human Pulmonary Artery Endothelial Cells; M-CSF: Macrophage Colony-Stimulating

Factor; SCF: Stem Cell Factor.

Preclinical Efficacy in Animal Models of PAH
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Seralutinib has been evaluated in two well-established rat models of severe PAH: the Sugen

5416/hypoxia (Su/Hx) model and the monocrotaline/pneumonectomy (MCTp) model.

Model Parameter
Seralutinib

Treatment Effect
Reference

Sugen 5416/Hypoxia

(Rat)

Right Ventricular

Systolic Pressure

(RVSP)

Significant reduction

N-terminal pro-brain

natriuretic peptide

(NT-proBNP)

Significant reduction

Lung BMPR2 Protein

Expression
Increased

Pulmonary Artery

Muscularization
Reduced

Right Ventricle

Hypertrophy
Reduced

Monocrotaline/Pneum

onectomy (Rat)

Cardiopulmonary

Hemodynamics
Improved

Small Pulmonary

Artery Muscularization
Reduced

Right Ventricle

Hypertrophy
Reduced

Phase 2 Clinical Trial (TORREY Study)
The TORREY study was a Phase 2, randomized, double-blind, placebo-controlled trial that

evaluated the efficacy and safety of inhaled Seralutinib in patients with WHO Group 1 PAH.
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Endpoint Result Reference

Primary Endpoint

Change in Pulmonary Vascular

Resistance (PVR) at Week 24

Statistically significant

reduction of 14.3% vs. placebo

Secondary Endpoints

Change in 6-Minute Walk

Distance (6MWD)
Numerical improvement

Biomarkers and Cardiac

Function

NT-proBNP
Statistically significant

reduction

Right Heart Structure and

Function (Echocardiography)

Statistically significant

improvements

Experimental Protocols
In Vitro Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of Seralutinib
against target kinases (PDGFRα, PDGFRβ, CSF1R, c-KIT).

Methodology: A common method is a radiometric kinase assay.

Reaction Mixture: The kinase, a substrate (e.g., poly(Glu, Tyr) 4:1), and [γ-33P]ATP are

combined in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MnCl2, 10 mM

Mg-acetate, 0.03% Triton X-100).

Inhibitor Addition: Serial dilutions of Seralutinib or a vehicle control are added to the

reaction mixture.

Initiation and Incubation: The reaction is initiated by the addition of the Mg/[γ-33P]ATP

mixture and incubated at room temperature for a specified time (e.g., 40 minutes).
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Termination: The reaction is stopped by the addition of phosphoric acid.

Detection: An aliquot of the reaction mixture is spotted onto a filter, which is then washed

to remove unincorporated [γ-33P]ATP. The radioactivity on the filter, corresponding to the

phosphorylated substrate, is measured using a scintillation counter.

Data Analysis: The percentage of inhibition at each Seralutinib concentration is calculated

relative to the vehicle control. The IC50 value is determined by fitting the data to a four-

parameter logistic equation.

Objective: To assess the ability of Seralutinib to inhibit ligand-induced autophosphorylation

of target receptors in a cellular context.

Methodology:

Cell Culture: A suitable cell line endogenously expressing the target receptor (e.g., human

pulmonary artery endothelial cells for c-KIT) is cultured to sub-confluency.

Serum Starvation: Cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal

receptor phosphorylation.

Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of

Seralutinib or vehicle for a specified time (e.g., 1-2 hours).

Ligand Stimulation: The specific ligand (e.g., SCF for c-KIT, M-CSF for CSF1R) is added

to stimulate receptor autophosphorylation for a short period (e.g., 5-15 minutes).

Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

Detection: The levels of phosphorylated and total receptor are quantified using methods

such as Western blotting or a sandwich ELISA.

Data Analysis: The ratio of phosphorylated to total receptor is calculated for each

Seralutinib concentration. The IC50 value is determined by non-linear regression

analysis.
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Objective: To evaluate the effect of Seralutinib on the proliferation of cells relevant to PAH,

such as human pulmonary artery smooth muscle cells (PASMCs).

Methodology:

Cell Seeding: PASMCs are seeded in 96-well plates and allowed to adhere.

Growth Arrest: Cells are growth-arrested by serum starvation for 24-48 hours.

Treatment: Cells are treated with serial dilutions of Seralutinib in the presence of a

mitogen (e.g., PDGF-BB).

Incubation: The cells are incubated for a period that allows for proliferation (e.g., 48-72

hours).

Proliferation Measurement: Cell proliferation is assessed using a method such as the MTT

assay, BrdU incorporation, or by direct cell counting.

Data Analysis: The percentage of proliferation inhibition is calculated relative to the

mitogen-stimulated control. The IC50 value is determined from the dose-response curve.

In Vivo Animal Models of PAH
Objective: To induce a severe, angioproliferative form of PAH in rats that mimics many

features of the human disease.

Methodology:

Induction: Rats receive a single subcutaneous injection of Sugen 5416 (a VEGFR

inhibitor).

Hypoxic Exposure: The animals are then placed in a hypoxic environment (e.g., 10%

oxygen) for a period of 3 weeks.

Normoxic Recovery: Following the hypoxic period, the rats are returned to normoxic

conditions, during which they develop progressive PAH.
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Seralutinib Administration: Seralutinib is administered via inhalation (e.g., using a dry

powder inhaler) at specified doses and frequencies.

Assessments: After the treatment period, various parameters are assessed, including:

Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary

arterial pressure (mPAP) are measured via right heart catheterization.

Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle

plus septum weight (Fulton's Index) is determined.

Histology: Lung tissue is collected for histological analysis to assess pulmonary

vascular remodeling, including muscularization of small arterioles.

Biomarkers: Blood samples are collected to measure biomarkers such as NT-proBNP.

Objective: To create a model of severe PAH characterized by increased pulmonary blood

flow and vascular remodeling.

Methodology:

Pneumonectomy: Rats undergo a left pneumonectomy, which redirects the entire cardiac

output to the right lung, increasing shear stress.

Monocrotaline Injection: A single injection of monocrotaline is administered to induce

endothelial injury.

PAH Development: The combination of increased flow and endothelial injury leads to the

development of severe PAH over several weeks.

Seralutinib Administration and Assessments: Similar to the Su/Hx model, Seralutinib is

administered by inhalation, and the effects on hemodynamics, right ventricular

hypertrophy, and vascular remodeling are evaluated.

Visualizations
Experimental Workflow for Preclinical Evaluation
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The following diagram outlines the typical workflow for the preclinical evaluation of Seralutinib
in a rat model of PAH.

PAH Model Induction

Treatment Phase

Efficacy Assessment
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Hemodynamic Measurements
(RVSP, mPAP)
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(Fulton's Index)
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(Vascular Remodeling)

Biomarker Analysis
(NT-proBNP)
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Preclinical evaluation workflow for Seralutinib.

Conclusion
Seralutinib (GB002) is a promising, novel inhaled therapy for pulmonary arterial hypertension

with a well-defined pharmacological profile. Its potent and selective inhibition of key kinases

involved in the pathogenesis of PAH, combined with targeted delivery to the lungs, offers the

potential for a disease-modifying treatment with an improved safety profile compared to orally

administered TKIs. Preclinical studies have demonstrated significant efficacy in reversing

vascular remodeling and improving cardiopulmonary hemodynamics in robust animal models of

severe PAH. The positive results from the Phase 2 TORREY study further support the potential

of Seralutinib as a valuable new therapeutic option for patients with PAH. Ongoing and future

clinical trials will further elucidate its long-term safety and efficacy.

To cite this document: BenchChem. [In-Depth Pharmacological Profile of Seralutinib
(GB002): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b610791#pharmacological-profile-of-seralutinib-
gb002]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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